molecular formula C19H16N2O3S B2413867 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-94-6

2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2413867
CAS No.: 866842-94-6
M. Wt: 352.41
InChI Key: NSTRSPIPLQVMNE-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activities

2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including a methyl group similar to our compound of interest, have been prepared and tested for their inhibitory activity against a range of DNA and retroviruses. While showing poor activity against DNA viruses, several derivatives markedly inhibited retrovirus replication in cell culture, highlighting the potential of structurally related compounds in antiviral research (Hocková et al., 2003).

Antimicrobial and Antifungal Properties

Dihydropyrimidine derivatives have demonstrated a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. Synthesized compounds with structural similarities to 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione showed significant antibacterial and antifungal activities against various microorganisms, indicating their potential as antimicrobial agents (Sahar B. Al-Juboori, 2020).

Corrosion Inhibition

Pyrimidine-2-thione derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness suggests that compounds like this compound could serve as potential corrosion inhibitors, following the Langmuir isotherm in their adsorption behavior on metal surfaces (Soltani et al., 2015).

Anticancer Activities

Compounds structurally related to this compound have been synthesized and evaluated for their in-vitro anticancer activities against various human tumor cell lines. Among these, derivatives with a substituent of 3-hydroxy-4-methoxyphenyl showed high GI50 values, indicating strong potential in cancer treatment (Tiwari et al., 2016).

Liquid Crystal Properties

The synthesis and examination of liquid crystal properties of compounds containing pyrimidinecarboxylates reveal that the lateral substitution patterns significantly influence their liquid crystalline behavior. This suggests potential applications in the development of new materials for displays and other electronic devices (M. A. Mikhaleva, 2003).

Mercury Ion Detection

A specific compound was synthesized for the selective detection of Hg(II) ions, demonstrating the potential use of similar pyrimidine derivatives in environmental monitoring and the development of selective sensors for heavy metals (Abhilasha Jain et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

The compound is predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as it can compromise the DNA repair mechanism of cancer cells .

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-10-4-3-5-11-8-13-18(24-16(10)11)20-17(21-19(13)25)12-6-7-15(23-2)14(22)9-12/h3-7,9,22H,8H2,1-2H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTRSPIPLQVMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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